molecular formula C18H15FN4O3 B3004082 1-(4-fluorobenzyl)-5-(4-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione CAS No. 1008227-29-9

1-(4-fluorobenzyl)-5-(4-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione

Cat. No. B3004082
CAS RN: 1008227-29-9
M. Wt: 354.341
InChI Key: RLFFRZCLUNYEQL-UHFFFAOYSA-N
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Description

The compound 1-(4-fluorobenzyl)-5-(4-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione is a complex organic molecule that likely exhibits interesting chemical and physical properties due to its unique structure. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be used to infer potential characteristics of the compound .

Synthesis Analysis

The synthesis of related compounds, such as N'-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide, involves acid-catalyzed reactions of hydrazides with aldehydes in ethanol under reflux conditions . This suggests that the synthesis of the compound may also involve similar acid-catalyzed steps, possibly with a benzyl component incorporating the 4-fluorobenzyl and 4-methoxyphenyl groups.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as infrared spectroscopy, nuclear magnetic resonance, mass spectroscopy, single crystal X-ray diffraction, and microanalysis . These techniques would likely be applicable in determining the structure of this compound, providing insights into its molecular conformation and electronic distribution.

Chemical Reactions Analysis

Although the provided papers do not directly address the chemical reactions of the compound , they do mention the reactivity of similar structures. For instance, benzoxazole derivatives have been shown to be sensitive to pH changes and can act as fluorescent probes for metal cations . This implies that the triazole and dione moieties in the compound may also interact with metal ions or exhibit pH-dependent behavior.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from related structures. For example, the presence of a fluorophenol moiety in benzoxazole derivatives contributes to their high acidity and sensitivity to pH, as well as their selectivity in metal cation sensing . The fluorine and methoxy substituents in the compound of interest may similarly affect its acidity, solubility, and reactivity towards metal ions and other chemical agents.

Scientific Research Applications

  • Chemical Analysis and Synthesis Techniques : Research has focused on the synthesis and analysis of related triazole derivatives. For instance, studies have synthesized and characterized triazole derivatives using techniques like X-ray diffraction, DFT calculations, and various spectroscopic methods, highlighting their structural and electronic properties (Ahmed et al., 2020).

  • Biological Activity and Applications : Triazole derivatives have shown potential biological activities. Some studies have explored their use as enzyme inhibitors, particularly in relation to diseases like Alzheimer's and diabetes (Saleem et al., 2018). Other research has investigated their antimicrobial properties, revealing varying degrees of effectiveness against different microorganisms (Bektaş et al., 2010).

  • Photophysical and Sensory Applications : The photophysical properties of certain triazole derivatives have been studied, with implications for applications in bioimaging, photonic devices, and environmental sensing. For instance, derivatives have been developed for optical sensing of specific ions and monitoring chemical reactions (Saleem et al., 2015).

  • Molecular and Electronic Studies : Detailed molecular and electronic studies on these compounds, including nonlinear optical properties and spectroscopic analysis, have been conducted. This includes research into their molecular vibrations, electronic properties, and potential applications in fields like materials science (Beytur & Avinca, 2021).

Mechanism of Action

While the specific mechanism of action for your compound is not available, 1,2,3-triazole derivatives have been found to exhibit significant anti-phytopathogenic activity, effective in the control of various plant diseases .

Future Directions

The 1,2,3-triazole framework is a promising building block for the construction of various compounds due to its ability to act as both a hydrogen bond donor and metal chelator . Future research may explore more potent 1,2,3-triazole derivatives as novel fungicides .

properties

IUPAC Name

3-[(4-fluorophenyl)methyl]-5-(4-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN4O3/c1-26-14-8-6-13(7-9-14)23-17(24)15-16(18(23)25)22(21-20-15)10-11-2-4-12(19)5-3-11/h2-9,15-16H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLFFRZCLUNYEQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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